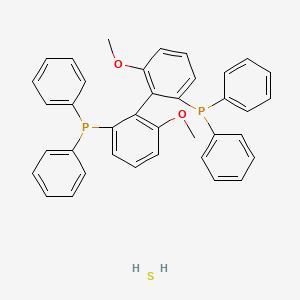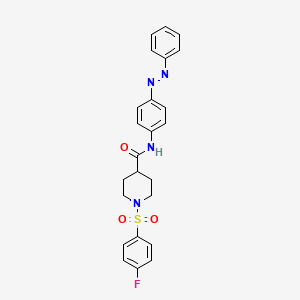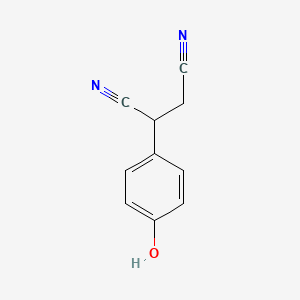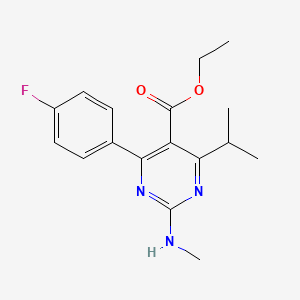
S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” typically involves the reaction of diphenylphosphine with a suitable chiral precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the chiral precursor under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, especially in catalytic cycles.
Substitution: The ligand can undergo substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of metal-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is widely used as a ligand in asymmetric catalysis. It forms complexes with transition metals that are used in enantioselective hydrogenation, hydroformylation, and other catalytic processes.
Biology and Medicine
In biology and medicine, this compound’s metal complexes are studied for their potential use in drug development and as diagnostic agents. The chiral nature of the ligand allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Industry
Industrially, “this compound” is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable metal complexes makes it valuable in various catalytic processes used in manufacturing.
Mecanismo De Acción
The mechanism by which “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2 2-Bis(diphenylphosphino)-1 1-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
1 2-Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate ligand in coordination chemistry.
1 1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand used in various catalytic processes.
Uniqueness
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is unique due to its specific chiral structure, which provides distinct advantages in asymmetric catalysis. Its ability to form stable complexes with a wide range of transition metals makes it versatile and valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C38H34O2P2S |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;sulfane |
InChI |
InChI=1S/C38H32O2P2.H2S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3;1H2 |
Clave InChI |
WXYRSZXESRYPFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)






![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)


![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
